molecular formula C5H4ClNO2 B1684388 Gimeracil CAS No. 103766-25-2

Gimeracil

Cat. No.: B1684388
CAS No.: 103766-25-2
M. Wt: 145.54 g/mol
InChI Key: ZPLQIPFOCGIIHV-UHFFFAOYSA-N
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Description

Gimeracil, also known as 5-chloro-2,4-dihydroxypyridine, is a small molecule used as an adjunct in antineoplastic therapy. It is primarily known for its role in enhancing the therapeutic effectiveness of other antineoplastic agents by inhibiting the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of fluorouracil (5-FU). This inhibition allows for higher concentrations of 5-FU to be maintained, thereby increasing its efficacy against cancer cells .

Mechanism of Action

Target of Action

Gimeracil’s primary target is the enzyme dihydropyrimidine dehydrogenase (DPD) . DPD plays a crucial role in the degradation of the antineoplastic agent Fluorouracil (5-FU) . By inhibiting DPD, this compound increases the systemic concentrations and therapeutic effectiveness of 5-FU .

Mode of Action

This compound functions by reversibly and selectively blocking DPD . This inhibition prevents the breakdown of 5-FU, helping to maintain high enough concentrations for sustained effect against cancer cells . This allows higher concentrations of 5-FU to be achieved with a lower dose of tegafur, thereby also reducing toxic side effects .

Biochemical Pathways

The inhibition of DPD by this compound affects the metabolism of 5-FU , a cytotoxic anti-metabolite drug that acts on rapidly dividing cancer cells . 5-FU mimics a class of compounds called “pyrimidines” that are essential components of RNA and DNA . By inserting itself into strands of DNA and RNA, 5-FU halts the replication process necessary for continued cancer growth . This compound enhances the efficacy of radiotherapy through the suppression of homologous recombination (HR) in DNA double-strand repair .

Result of Action

The result of this compound’s action is the prevention of the growth of tumor cells and eventually their death . By preventing the breakdown of 5-FU, this compound helps to maintain high enough concentrations for a sustained effect against cancer cells . It has been found that this compound enhances the efficacy of radiotherapy through the partial suppression of HR-mediated DNA repair pathways .

Action Environment

It is known that this compound is used in combination with other antineoplastic agents in chemotherapy regimens . The effectiveness of these combinations could potentially be influenced by various factors, including the patient’s overall health status, the presence of other medications, and individual patient characteristics.

Biochemical Analysis

Biochemical Properties

Gimeracil plays a crucial role in biochemical reactions by preventing the breakdown of Fluorouracil (5-FU), a cytotoxic anti-metabolite drug that acts on rapidly dividing cancer cells . It functions by reversibly and selectively blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU .

Cellular Effects

This compound influences cell function by maintaining high enough concentrations of 5-FU for a sustained effect against cancer cells . By preventing the breakdown of 5-FU, this compound allows higher concentrations of 5-FU to be achieved with a lower dose of tegafur, thereby also reducing toxic side effects .

Molecular Mechanism

The molecular mechanism of this compound involves its role in preventing the breakdown of 5-FU. It does this by reversibly and selectively blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU . This allows for higher concentrations of 5-FU to be achieved, which can have a more potent effect on rapidly dividing cancer cells .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are related to its role in maintaining high concentrations of 5-FU over time . This results in a sustained effect against cancer cells .

Metabolic Pathways

This compound is involved in the metabolic pathway of 5-FU. It functions by reversibly and selectively blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU . This allows for higher concentrations of 5-FU to be achieved, which can have a more potent effect on rapidly dividing cancer cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are related to its role in preventing the breakdown of 5-FU . By blocking the enzyme DPD, this compound allows for higher concentrations of 5-FU to be achieved in the cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gimeracil can be synthesized through a practical three-step approach starting from 2,4-dimethoxypyridine. The process involves the following steps:

Industrial Production Methods

In industrial settings, this compound is often produced by heating and dissolving the compound in a mixed solvent of ethanol, acetonitrile, and water. The solution is then subjected to suction filtration while heating, followed by slow cooling to crystallize the product .

Chemical Reactions Analysis

Types of Reactions

Gimeracil undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also be reduced, although this is less common.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly involving the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated derivatives, while substitution reactions can produce different substituted pyridines .

Scientific Research Applications

Gimeracil has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Gimeracil is often compared with other DPD inhibitors and pyridine derivatives. Some similar compounds include:

    Oteracil: Another component of the combination drug Teysuno, which reduces the toxic effects of 5-FU.

    Tegafur: A prodrug of 5-FU that is converted to the active drug in the body.

    Fluorouracil (5-FU): A cytotoxic anti-metabolite drug that acts on rapidly dividing cancer cells.

Uniqueness

This compound’s uniqueness lies in its ability to selectively and reversibly inhibit DPD, thereby enhancing the efficacy of 5-FU while reducing its toxic side effects. This makes it a valuable component in combination chemotherapy regimens .

Properties

IUPAC Name

5-chloro-4-hydroxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLQIPFOCGIIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046799
Record name Gimeracil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Gimeracil's main role within Teysuno is to prevent the breakdown of [DB00544] (5-FU), which helps to maintin high enough concentrations for sustained effect against cancer cells. It functions by reversibly blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU.
Record name Gimeracil
Source DrugBank
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CAS No.

103766-25-2
Record name Gimeracil
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Gimeracil [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gimeracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09257
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Gimeracil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-4-hydroxy-1,2-dihydropyridin-2-one
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Record name GIMERACIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Gimeracil primarily targets dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the degradation of pyrimidines like 5-fluorouracil (5-FU). This compound acts as an inhibitor of DPD, binding to the enzyme and preventing its activity. [, , , , ]

ANone: Inhibition of DPD by this compound leads to several downstream effects:

  • Increased 5-FU bioavailability: By preventing 5-FU degradation, this compound increases its concentration in the bloodstream and tumor tissues, enhancing its therapeutic efficacy. [, , , ]
  • Radiosensitizing effects: this compound, through DPD inhibition, has been shown to enhance the effects of radiotherapy. This is attributed to its partial inhibition of homologous recombination (HR), a major DNA double-strand break repair pathway. [, , , ]
  • Suppression of HR-mediated DNA repair: this compound has been shown to restrain the formation of Rad51 and replication protein A (RPA) foci, key proteins involved in HR. Conversely, it increases the formation of foci of other DNA repair proteins like Nbs1, Mre11, Rad50, and FancD2, suggesting an involvement in the early stages of HR. [, ]

A: The molecular formula of this compound is C5H3ClN2O2 and its molecular weight is 158.54 g/mol. [, , ]

ANone: this compound can be characterized by various spectroscopic methods:

  • Ultraviolet-visible (UV-Vis) spectroscopy: this compound exhibits specific absorbance peaks in the UV-Vis region, which can be used for its identification and quantification. []
  • Infrared (IR) spectroscopy: The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its functional groups, providing structural information. [, , ]
  • Nuclear magnetic resonance (NMR) spectroscopy: ¹H-NMR and potentially ¹³C-NMR spectroscopy can be employed to further confirm the structure of this compound by analyzing the chemical shifts and coupling patterns of its protons and carbons. [, ]
  • Mass spectrometry (MS): MS techniques like Electrospray ionization mass spectrometry (ESI-MS) are valuable for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification. [, , ]
  • X-ray powder diffraction (XRPD): XRPD is crucial for identifying different polymorphs of this compound, as each polymorph exhibits a unique diffraction pattern. [, ]

ANone: While the provided research focuses on this compound's pharmacological properties, limited information is available regarding its material compatibility and stability under diverse conditions. Further research is needed to explore these aspects for applications beyond its pharmaceutical use.

A: The research primarily focuses on this compound's role as an enzyme inhibitor, and there is no evidence suggesting intrinsic catalytic properties. [, , ] Its applications primarily revolve around its pharmacological activity in conjunction with other anticancer agents or radiotherapy.

ANone: The provided research primarily focuses on this compound's use in oral formulations like capsules and tablets, often in combination with other anticancer agents. [2, 4, 6-9, 13, 14, 16, 17, 19-21, 23, 25, 27] Specific information regarding its stability under various storage conditions, different formulation approaches to enhance stability, solubility, or bioavailability is limited in the provided abstracts.

ANone: The provided research papers primarily discuss the clinical use and pharmacological properties of this compound. [1-27] Detailed information regarding SHE regulations, risk assessments, and responsible handling practices for this compound during its manufacturing, use, and disposal would be found in specific safety data sheets and regulatory guidelines.

A: Limited information is available on the specific ADME profile of this compound from the provided abstracts. One study mentions that this compound shows some drug accumulation after multiple oral doses, while its metabolites like 5-FU and uracil do not exhibit significant accumulation. [] More detailed investigations on absorption, distribution, metabolism, and excretion of this compound are needed.

ANone: Numerous studies demonstrate the in vitro and in vivo efficacy of this compound, particularly in combination with other anticancer agents like 5-FU or oxaliplatin, and radiotherapy:

  • In vitro: this compound enhances the growth-inhibitory effects of radiation on oral squamous cell carcinoma cells. []
  • In vivo: this compound potentiates the antitumor activity of X-ray irradiation in human cancer xenograft models. [] It has shown efficacy against lung, head and neck, and pancreatic cancers.
  • Clinical Trials: Several clinical trials have investigated this compound's efficacy in combination therapies for various cancers:
    • Cervical cancer: A combination of this compound with docetaxel and cisplatin demonstrates good clinical efficacy. []
    • Biliary tract cancer: A real-world data analysis highlights the survival benefits of this compound-containing combination therapies. []

ANone: Several studies report on the safety and tolerability of this compound, especially when administered in combination therapies.

  • Common Adverse Effects: The most frequent adverse events associated with this compound include:
    • Hematological toxicity, primarily myelosuppression [, , , , ]
    • Gastrointestinal disturbances like nausea, vomiting, and diarrhea [, , , , , , , ]
    • Other side effects like fatigue, skin reactions, and liver or renal function abnormalities have also been reported. [, , , , , , , ]

ANone: While the provided abstracts mainly focus on oral administration, exploring alternative delivery strategies to enhance this compound's therapeutic index and potentially reduce systemic side effects could be beneficial. This might include targeted drug delivery systems or nanoparticle formulations that specifically deliver this compound to tumor sites.

ANone: Currently, the research lacks information on specific biomarkers for predicting this compound's efficacy, monitoring treatment response, or identifying potential adverse effects. Identifying such biomarkers, potentially involving DPD expression levels, HR pathway activity, or other pharmacodynamic markers, would be valuable for personalized therapy.

ANone: Various analytical techniques are employed for the characterization and quantification of this compound, including:

  • Chromatographic methods: High-performance liquid chromatography (HPLC) coupled with different detection methods like UV-Vis or mass spectrometry (LC-MS/MS) is commonly used to measure this compound and its metabolites in biological samples. [, ]
  • Spectroscopic techniques: As discussed earlier, UV-Vis, IR, NMR, and MS are valuable for structural characterization and identification. [, , ]

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